GNE-900 (CAS: 1200126-26-6) is a potent, ATP-competitive, and orally bioavailable inhibitor of Checkpoint kinase 1 (ChK1), originally developed to chemopotentiate antimetabolite therapies. Belonging to the 1,7-diazacarbazole chemical class, it exhibits sub-nanomolar potency against ChK1 (IC50 = 1.1 nM) and is engineered to abrogate the intra-S and G2-M cell-cycle checkpoints [1]. By forcing cells with unrepaired DNA damage into premature mitosis, GNE-900 triggers mitotic catastrophe and subsequent apoptosis. From a procurement standpoint, GNE-900 is prioritized for its exceptional kinase selectivity profile and its optimized in vivo tolerability, making it a critical precursor for advanced pharmacodynamic modeling and combination drug scheduling assays [2].
Substituting GNE-900 with generic or earlier-generation ChK inhibitors introduces severe confounding variables into both in vitro and in vivo workflows. First-generation agents like UCN-01 suffer from poor overall kinase selectivity, potently inhibiting CDK2, PKA, and PKC, while also binding heavily to alpha-1-acid glycoprotein, leading to unpredictable pharmacokinetics [1]. Dual inhibitors such as AZD7762 fail to distinguish between ChK1 and ChK2, preventing researchers from isolating the specific mechanisms of replication checkpoint abrogation [2]. Furthermore, utilizing the direct structural predecessor to GNE-900 (GNE-783) risks acute in vivo toxicity due to its potent off-target inhibition of acetylcholinesterase (AChE) [3]. GNE-900 was specifically optimized to resolve these exact liabilities, providing a clean, isoform-selective, and in vivo-compatible profile.
When isolating the specific role of ChK1 in replication checkpoint abrogation, dual inhibitors confound phenotypic readouts. GNE-900 provides an IC50 of 1.1 nM for ChK1 and 1,500 nM for ChK2, yielding a >1,300-fold selectivity margin [1]. In contrast, the benchmark comparator AZD7762 exhibits an IC50 of 5 nM for both ChK1 and ChK2, offering zero isoform selectivity [2]. This massive differential ensures that downstream phosphorylation events can be definitively attributed to ChK1 inhibition rather than broad checkpoint suppression.
| Evidence Dimension | ChK1 vs. ChK2 IC50 Selectivity Ratio |
| Target Compound Data | GNE-900: >1,300-fold (ChK1 IC50 = 1.1 nM; ChK2 IC50 = 1,500 nM) |
| Comparator Or Baseline | AZD7762: 1-fold (ChK1 IC50 = 5 nM; ChK2 IC50 = 5 nM) |
| Quantified Difference | >1,300x improvement in isoform selectivity |
| Conditions | In vitro kinase activity assay |
Procurement of GNE-900 eliminates the need for secondary deconvolution assays required when using dual ChK1/ChK2 inhibitors, ensuring high reproducibility in mechanistic cell-cycle workflows.
The 1,7-diazacarbazole prototype, GNE-783, is severely limited in vivo due to its highly potent off-target inhibition of acetylcholinesterase (AChE), which introduces acute neurotoxic confounding variables [1]. GNE-900 was structurally optimized specifically to resolve this procurement bottleneck, achieving an AChE IC50 of 333 nM while retaining sub-nanomolar ChK1 potency (IC50 = 1.0 nM) [1]. This structural refinement allows for high-dose in vivo scheduling without the dose-limiting cholinergic toxicity seen in earlier analogs.
| Evidence Dimension | Acetylcholinesterase (AChE) Inhibition |
| Target Compound Data | GNE-900: AChE IC50 = 333 nM (tolerable in vivo) |
| Comparator Or Baseline | GNE-783 (Prototype): Highly potent AChE inhibition (dose-limiting) |
| Quantified Difference | Significant reduction in AChE binding affinity while maintaining ChK1 target potency |
| Conditions | In vitro enzymatic profiling and in vivo xenograft tolerability |
Buyers conducting in vivo xenograft models must select GNE-900 over earlier analogs to prevent premature animal mortality driven by off-target cholinergic toxicity, ensuring reliable handling and dosing.
The therapeutic mechanism of ChK1 inhibition relies on forcing cells with DNA damage into premature mitosis. First-generation inhibitors like UCN-01 fail to execute this cleanly because they potently inhibit CDK2 and other mitotic drivers [1]. GNE-900 demonstrates >300-fold selectivity against key mitotic kinases, including Aurora, PLK, and CDK1/2 [2]. By sparing these positive regulators of mitosis, GNE-900 ensures that the biochemical machinery required to drive the cell into mitotic catastrophe remains fully functional.
| Evidence Dimension | Selectivity against positive mitotic regulators (Aurora, PLK, CDK1/2) |
| Target Compound Data | GNE-900: >300-fold selectivity margin |
| Comparator Or Baseline | UCN-01: Potent off-target inhibition of CDK2 |
| Quantified Difference | Complete preservation of mitotic driver activity with GNE-900 |
| Conditions | Broad kinase panel screening (243 kinases at 100 nmol/L) |
Selecting GNE-900 ensures that the compound does not auto-inhibit the very mitotic progression pathway it is intended to trigger, maximizing assay reliability and workflow fit.
Because of its mitigated AChE toxicity and oral bioavailability, GNE-900 is the preferred agent for establishing sequential dosing schedules with antimetabolites like gemcitabine. It is specifically used to define the exact lag time required between S-phase arrest and subsequent ChK1-mediated checkpoint abrogation to maximize tumor growth inhibition [1].
With its >1,300-fold selectivity for ChK1 over ChK2, GNE-900 is ideal for in vitro mechanistic studies isolating the role of ChK1 at the replication fork. It allows researchers to study intra-S and G2-M checkpoint dynamics without the confounding effects of ChK2 suppression seen with generic dual inhibitors [1].
GNE-900's ability to cleanly bypass the G2-M checkpoint while sparing mitotic drivers makes it highly effective for screening synthetic lethality in p53-mutant models. It is utilized to rapidly drive damaged cells into premature mitosis, resulting in accelerated chromosome fragmentation and cell death [2].